molecular formula C18H19NO3 B311172 METHYL 4-(2-PHENYLBUTANAMIDO)BENZOATE

METHYL 4-(2-PHENYLBUTANAMIDO)BENZOATE

Cat. No.: B311172
M. Wt: 297.3 g/mol
InChI Key: RZKRDFDQSKOWQV-UHFFFAOYSA-N
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Description

Methyl 4-(2-phenylbutanamido)benzoate is a benzoate ester derivative featuring a 2-phenylbutanamide substituent at the para position of the aromatic ring. The 2-phenylbutanamido group introduces steric bulk and lipophilicity, distinguishing it from simpler acetamido or ureido analogs.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

methyl 4-(2-phenylbutanoylamino)benzoate

InChI

InChI=1S/C18H19NO3/c1-3-16(13-7-5-4-6-8-13)17(20)19-15-11-9-14(10-12-15)18(21)22-2/h4-12,16H,3H2,1-2H3,(H,19,20)

InChI Key

RZKRDFDQSKOWQV-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL 4-(2-PHENYLBUTANAMIDO)BENZOATE typically involves the reaction of 4-aminobenzoic acid with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: METHYL 4-(2-PHENYLBUTANAMIDO)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

METHYL 4-(2-PHENYLBUTANAMIDO)BENZOATE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-(2-PHENYLBUTANAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound is compared below with analogs from the evidence, focusing on substituent groups, synthetic yields, and analytical

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Synthetic Yield Key Analytical Data
Methyl 4-(2-phenylbutanamido)benzoate (Target) 2-Phenylbutanamido C₁₈H₁₉NO₃ 297.35 Not reported Not provided in evidence
Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate (4b) 3-Chlorophenyl ureido + phenylacetamido C₂₃H₂₀ClN₃O₄ 437.87 44% ESI–MS: m/z 438.1 [M+H]⁺
Methyl (S)-4-(2-(3-(2-chlorophenyl)ureido)-2-phenylacetamido)benzoate (4c) 2-Chlorophenyl ureido + phenylacetamido C₂₃H₂₀ClN₃O₄ 437.87 31% ESI–MS: m/z 439.2 [M+H]⁺
Methyl 4-acetamido-2-hydroxybenzoate Acetamido + hydroxyl C₁₀H₁₁NO₄ 209.20 Not reported NMR, HRMS (not detailed in evidence)
Methyl 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoate Trifluoroacetamido + hydroxyl C₁₀H₈F₃NO₄ 263.17 Not reported Not provided in evidence
Methyl 4-(4-(2-(4-bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2) 4-Bromophenyl quinoline + piperazine C₂₈H₂₅BrN₄O₃ 569.43 Not reported ¹H NMR, HRMS confirmed purity

Key Observations:

  • In contrast, halogenated quinoline derivatives (e.g., C2 ) exhibit electron-withdrawing effects, which may influence reactivity or binding interactions.
  • Synthetic Challenges: Ureido-functionalized analogs (4b, 4c ) show moderate yields (31–44%), suggesting that introducing multiple substituents (e.g., chlorophenyl + ureido) may complicate synthesis.
  • Analytical Characterization: While quinoline-based compounds (C1–C7 ) and ureido analogs (4b–4d ) were confirmed via ¹H NMR and HRMS, data for the target compound are absent in the evidence.

Physicochemical and Functional Comparisons

  • Lipophilicity : The 2-phenylbutanamido group likely increases logP compared to hydroxyl- or trifluoroacetamido-containing analogs . This property is critical for bioavailability and pharmacokinetics.
  • Thermal Stability : Crystallization in ethyl acetate (used for C1–C7 ) implies moderate solubility and stability, but the target compound’s crystallization behavior remains uncharacterized.
  • Bioactivity Clues: Though direct bioactivity data are lacking, ureido derivatives (4b–4d ) and quinoline-based compounds (C1–C7 ) are often explored for antimicrobial or anticancer properties. The target’s phenylbutanamido group may align with scaffolds targeting enzymes or receptors requiring hydrophobic interactions.

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